4-Hydroxyphenyldimethylsulfonium Methyl Sulfate
Overview
Description
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate is a chemical compound with the molecular formula C9H14O5S2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound appears as a white to light yellow powder or crystal and has a molecular weight of 266.33 g/mol .
Preparation Methods
The synthesis of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate typically involves the reaction of 4-hydroxyphenyl compounds with dimethylsulfonium methyl sulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The sulfonium group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
4-Hydroxyphenyldimethylsulfonium Methyl Sulfate can be compared with similar compounds such as:
Dimethyl-4-hydroxyphenylsulfonium Methyl Sulfate: Similar in structure but may differ in reactivity and applications.
4-Hydroxyphenylsulfonium Compounds: These compounds share the hydroxyl and sulfonium groups but may have different substituents affecting their chemical behavior.
Properties
IUPAC Name |
(4-hydroxyphenyl)-dimethylsulfanium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQZVASULXKBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].C[S+](C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620038 | |
Record name | (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32279-04-2 | |
Record name | (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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